![molecular formula C12H14O B3209063 Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- CAS No. 1057641-73-2](/img/structure/B3209063.png)
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-
Overview
Description
“Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” is an organic compound that contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of benzene derivatives with two or more substituents requires careful consideration of the effects of directing groups . The order of reactions can significantly influence the products produced . For instance, an acylation and a bromination reaction can result in two substituents that are meta to each other .Molecular Structure Analysis
The molecular structure of “Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” is characterized by its multiple bonds and aromatic bonds . It contains a four-membered ring and a six-membered ring, which contribute to its unique structure .Chemical Reactions Analysis
The chemical reactions involving benzene and its derivatives are influenced by the structure of benzene, which contains 3 conjugated π bonds . This allows benzene and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications such as rubber synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” include a boiling point of 242.7±9.0 °C and a density of 0.99±0.1 g/cm3 . It’s also worth noting that benzene derivatives are usually nonpolar molecules and are often colorless liquids or solids with a characteristic aroma .Mechanism of Action
The mechanism of action of benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is not fully understood. However, it is believed to act as a nucleophile due to the presence of the oxygen atom in its structure. This makes it a useful building block for the synthesis of other organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzene, [[(3-methylenecyclobutyl)oxy]methyl]- are not well studied. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
The advantages of using benzene, [[(3-methylenecyclobutyl)oxy]methyl]- in lab experiments include its ease of synthesis, non-toxicity, and non-irritating properties. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Future Directions
In the future, benzene, [[(3-methylenecyclobutyl)oxy]methyl]- could be further studied for its potential applications in the development of new organic compounds with useful properties. It could also be studied for its potential applications in the treatment of various diseases, such as Alzheimer's disease. Additionally, its mechanism of action could be further studied to better understand its potential uses in organic synthesis.
Conclusion:
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 3-methylenecyclobutanone with methanol and sodium hydride, and it has been found to be non-toxic and non-irritating to the skin and eyes. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile. Future research could focus on its potential applications in the development of new organic compounds and in the treatment of various diseases.
Scientific Research Applications
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- has been found to have potential applications in various fields of scientific research. It has been used as a building block for the synthesis of other organic compounds, such as benzene, [[(3-methylenecyclobutyl)oxy]methyl]-phenylboronic acid, which has been used as a ligand in asymmetric catalysis. It has also been used in the synthesis of other compounds, such as this compoundacetic acid, which has been found to have potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(3-methylidenecyclobutyl)oxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-7-12(8-10)13-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQHXFPWDNFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260232 | |
Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1057641-73-2 | |
Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057641-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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